molecular formula C26H21N5O2S2 B4174090 2-[(1-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE

2-[(1-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE

Cat. No.: B4174090
M. Wt: 499.6 g/mol
InChI Key: CBHPZUDBVYINOM-UHFFFAOYSA-N
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Description

2-[(1-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE is a complex organic compound that features a benzimidazole core linked to a thiadiazine ring

Properties

IUPAC Name

2-(1-benzoylbenzimidazol-2-yl)sulfanyl-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2S2/c1-17-11-13-18(14-12-17)21-15-34-25(30-29-21)28-23(32)16-35-26-27-20-9-5-6-10-22(20)31(26)24(33)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHPZUDBVYINOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(SC2)NC(=O)CSC3=NC4=CC=CC=C4N3C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with benzoic acid under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Thiadiazine Ring Formation: The final step involves the cyclization of the intermediate with a suitable reagent to form the thiadiazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the benzimidazole core, potentially altering its electronic properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-[(1-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting their normal function. The thiadiazine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-benzoyl-1H-benzimidazol-2-yl)thio]-1-(4-nitrophenyl)ethanone
  • 2-[(1H-benzimidazol-2-ylthio)-1-(4-methylphenyl)ethanone
  • 2-[(1H-benzimidazol-2-ylthio)-1-(4-(difluoromethyl)thio)phenyl]ethanone

Uniqueness

What sets 2-[(1-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE apart from similar compounds is its unique combination of a benzimidazole core and a thiadiazine ring. This dual functionality allows it to interact with a broader range of molecular targets, potentially enhancing its efficacy in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(1-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE

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